molecular formula C17H18N4O3S B4614658 1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Cat. No. B4614658
M. Wt: 358.4 g/mol
InChI Key: ZOJPJMJERFFQHJ-UHFFFAOYSA-N
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Description

The compound "1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane" is an example of a molecule that belongs to a broader class of compounds that have been synthesized to explore their various chemical and physical properties. These compounds often contain multiple heterocyclic rings, such as furan, thiophene, and oxadiazole, which are known to impart specific chemical properties and reactivities. Research in this area contributes to the broader field of heterocyclic chemistry, which is essential for developing new materials, pharmaceuticals, and understanding biological processes.

Synthesis Analysis

The synthesis of complex heterocyclic compounds, including those similar to "1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane," often involves multi-step chemical reactions. These processes may include condensation reactions, nucleophilic substitutions, and cyclizations. For example, the synthesis of dibenzo-diazepin-1-one derivatives and furazan (1,2,5-oxadiazole) derivatives involves condensation and cyclization reactions, highlighting the methodologies that could be applied to synthesize similar complex molecules (Wang et al., 2016) (Cecchi et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds like "1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane" can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the arrangement of atoms within the molecule and the nature of chemical bonds, which are crucial for understanding the compound's reactivity and properties. The structural analysis of similar compounds has been conducted, revealing the configurations and confirming the identities of synthesized molecules (Galenko et al., 2016).

Chemical Reactions and Properties

Compounds with complex heterocyclic structures exhibit a wide range of chemical reactions, influenced by the functional groups present within their molecules. They may undergo nucleophilic substitution reactions, electrophilic additions, and other types of chemical transformations. The presence of furan, thiophene, and oxadiazole rings contributes to the compound's reactivity, potentially leading to the formation of new bonds and structures. Research into the chemical reactions of similar compounds provides insights into their potential reactivities and applications (Brouillette et al., 2009).

Physical Properties Analysis

The physical properties of "1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane," such as melting point, boiling point, and solubility, can be significantly influenced by its molecular structure. The arrangement of atoms and the presence of specific functional groups affect how the compound interacts with solvents and its phase at room temperature. Studies on similar molecules can provide a basis for predicting the physical properties of this compound (Han et al., 2009).

Chemical Properties Analysis

The chemical properties of "1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane" relate to its reactivity with other chemicals, stability under various conditions, and potential to undergo specific chemical transformations. These properties are crucial for determining the compound's suitability for various applications, including material science, pharmaceuticals, and as intermediates in organic synthesis. The study of compounds with similar structures provides valuable information on their chemical behavior and potential applications (Beltrame et al., 1992).

Scientific Research Applications

Antimicrobial and Antitubercular Activity

Research has highlighted the antimicrobial properties of compounds with oxadiazole and diazepane moieties. For instance, compounds similar to 1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane were synthesized and tested for their in vitro antimicrobial activity against various bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), as well as their antitubercular efficacy. These compounds demonstrated good antimicrobial and antitubercular activities, suggesting potential applications in developing new antimicrobial agents (P. Navin et al., 2017).

Synthetic Methodologies and Chemical Properties

Another aspect of scientific research involves the synthesis and characterization of oxadiazole derivatives, which are relevant to the compound . Studies have detailed methods for producing oxadiazole derivatives with potential application in material science and organic synthesis. For example, the synthesis of 1,2,5-oxadiazole (Furazan) derivatives, including the exploration of their structural and intermediary phases, provides insights into novel synthetic routes that could be applied to similar compounds (L. Cecchi et al., 2006).

Novel Heterocyclic Compounds and Their Potential Applications

The creation of new heterocyclic compounds by incorporating diazepane and oxadiazole moieties holds promise for various applications, including pharmaceuticals and materials science. Research into furo- and thieno-fused 1,3-diazepine-4,6-diones, for instance, showcases the potential for developing new compounds with unique properties for drug development and other technological applications (M. Ozer et al., 2013).

properties

IUPAC Name

furan-2-yl-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c22-17(13-4-1-10-23-13)21-7-3-6-20(8-9-21)12-15-18-16(19-24-15)14-5-2-11-25-14/h1-2,4-5,10-11H,3,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJPJMJERFFQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-furoyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

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